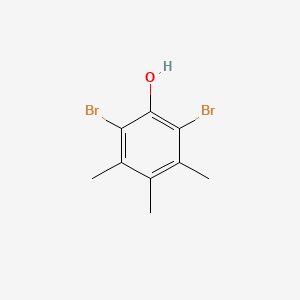
2,6-Dibromo-3,4,5-trimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-3,4,5-trimethylphenol is an organic compound with the molecular formula C9H10Br2O It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by bromine atoms, and the hydrogen atoms at positions 3, 4, and 5 are replaced by methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,4,5-trimethylphenol typically involves the bromination of 3,4,5-trimethylphenol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2,6-Dibromo-3,4,5-trimethylphenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenol derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include 2,6-dihydroxy-3,4,5-trimethylphenol and 2,6-diamino-3,4,5-trimethylphenol.
Oxidation Reactions: Products include 2,6-dibromo-3,4,5-trimethylbenzoic acid and 2,6-dibromo-3,4,5-trimethylbenzaldehyde.
Reduction Reactions: Products include 3,4,5-trimethylphenol.
科学研究应用
2,6-Dibromo-3,4,5-trimethylphenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2,6-Dibromo-3,4,5-trimethylphenol involves its interaction with various molecular targets. The bromine atoms and methyl groups on the phenol ring influence its reactivity and binding affinity to biological molecules. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
2,6-Dibromo-3,4,5-trimethylphenol can be compared with other brominated phenols such as 2,6-dibromophenol and 3,4,5-tribromophenol. These compounds share similar structural features but differ in the number and position of bromine atoms and methyl groups. The unique substitution pattern of this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
List of Similar Compounds
- 2,6-Dibromophenol
- 3,4,5-Tribromophenol
- 2,4,6-Tribromophenol
- 2,3,5-Trimethylphenol
属性
分子式 |
C9H10Br2O |
|---|---|
分子量 |
293.98 g/mol |
IUPAC 名称 |
2,6-dibromo-3,4,5-trimethylphenol |
InChI |
InChI=1S/C9H10Br2O/c1-4-5(2)7(10)9(12)8(11)6(4)3/h12H,1-3H3 |
InChI 键 |
UIKWFTVJRRTFNL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C)Br)O)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


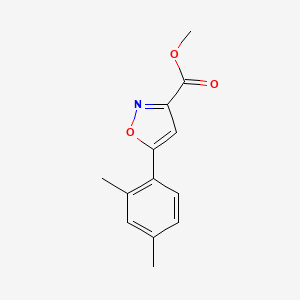
![3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14113189.png)
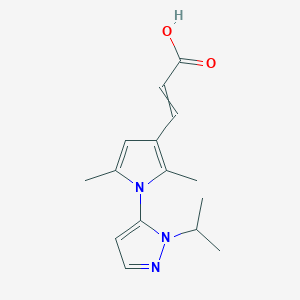
![8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14113205.png)
![Dibenzo[b,d]furan-4-yldiphenylphosphine oxide](/img/structure/B14113207.png)
![1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14113219.png)

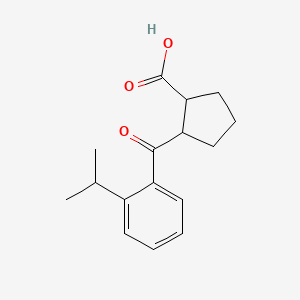
![(4R,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;pyrrolidine-2-carboxylic acid](/img/structure/B14113235.png)
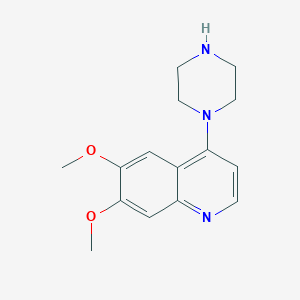
![N-[3-(4-tert-butylphenyl)quinolin-2-yl]acetamide](/img/structure/B14113244.png)

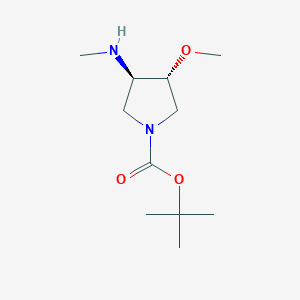
![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14113269.png)
